Technical Profile: Phenol, 2-(2-benzofuranyl)- (CAS 4986-28-1)
Technical Profile: Phenol, 2-(2-benzofuranyl)- (CAS 4986-28-1)
This guide provides an in-depth technical analysis of Phenol, 2-(2-benzofuranyl)- (CAS 4986-28-1), a significant fluorophore known for its Excited-State Intramolecular Proton Transfer (ESIPT) capabilities.
[1]
Executive Summary
Phenol, 2-(2-benzofuranyl)- , also known as 2-(2-hydroxyphenyl)benzofuran (HPBF) , is a bicyclic heteroaromatic compound featuring a phenol ring coupled to a benzofuran moiety at the 2-position.[1][2] It belongs to the class of 2-(2'-hydroxyphenyl)azoles/furans, a family of molecules renowned for their Excited-State Intramolecular Proton Transfer (ESIPT) behavior.[3]
Unlike its nitrogen-containing analogues (HBO, HBT), HPBF possesses a weaker intramolecular hydrogen bond due to the lower basicity of the furan oxygen compared to the azole nitrogen. This unique electronic environment results in distinct photophysical properties, making it a valuable scaffold for the development of ratiometric fluorescent probes, organic light-emitting diodes (OLEDs), and amyloid-beta binding agents in neurodegenerative research.
Physicochemical Properties[4][5][6][7][8][9]
The following data summarizes the core physical characteristics of HPBF. Researchers should note that melting points may vary based on crystal polymorphs and purity.
| Property | Value / Description |
| CAS Number | 4986-28-1 |
| IUPAC Name | 2-(Benzofuran-2-yl)phenol |
| Synonyms | 2-(2-Hydroxyphenyl)benzofuran; HPBF; 2-(o-Hydroxyphenyl)coumarone |
| Molecular Formula | C₁₄H₁₀O₂ |
| Molecular Weight | 210.23 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 95–96 °C (Lit.); range 93–130 °C reported for various polymorphs/derivatives |
| Solubility | Soluble in DMSO, DMF, CHCl₃, MeOH; Insoluble in water |
| pKa (Phenolic OH) | ~9.5–10.0 (Estimated) |
| Fluorescence | Dual emission possible (Enol/Keto); typically blue/green emission |
| Absorption Max | ~300–320 nm (Solvent dependent) |
Synthesis & Manufacturing Protocols
The synthesis of HPBF requires the construction of the benzofuran ring or the coupling of pre-formed aromatic systems. Two primary methodologies are recommended for laboratory-scale production: Pd-Catalyzed Annulation (Modern) and Oxidative Cyclization (Classic).
Method A: Pd-Catalyzed Annulation (Recommended)
This method offers high regioselectivity and mild conditions, utilizing 2-halophenols and terminal alkynes.
Protocol:
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Reagents: 2-Iodophenol (1.0 equiv), 2-Ethynylphenol (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 equiv).
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Solvent: DMF or THF (Degassed).
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Procedure:
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Charge a flame-dried Schlenk flask with 2-iodophenol, Pd catalyst, and CuI under Argon.
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Add degassed solvent and Et₃N.
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Add 2-ethynylphenol dropwise.
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Stir at 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
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Workup: Dilute with EtOAc, wash with NH₄Cl (aq) and brine. Dry over Na₂SO₄.
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Purification: Flash column chromatography on silica gel.
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Method B: Oxidative Cyclization of 2'-Hydroxychalcones
A classic route involving the formation of a chalcone intermediate followed by oxidative ring closure.
Protocol:
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Step 1 (Chalcone Formation): Condense Salicylaldehyde with 2-Hydroxyacetophenone in EtOH using KOH (aq) to form the 2,2'-dihydroxychalcone.
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Step 2 (Cyclization): Reflux the chalcone in DMSO with a catalytic amount of Iodine (I₂) or use DDQ in Dioxane.
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Mechanism: The iodine promotes the oxidative coupling of the enolic oxygen to the beta-carbon, forming the furan ring.
Synthesis Workflow Diagram
Caption: Palladium-catalyzed synthesis pathway for 2-(2-benzofuranyl)phenol.
Photophysics: The ESIPT Mechanism
The defining feature of HPBF is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) .[4] This four-level photophysical cycle explains its large Stokes shift and potential for dual emission.
Mechanism Description
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Ground State (Enol): The molecule exists primarily as the Enol (E) form, stabilized by an intramolecular hydrogen bond (IMHB) between the phenolic hydrogen and the furan oxygen.
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Excitation: Upon UV absorption (hν), the acidity of the phenol and the basicity of the furan oxygen increase significantly in the excited state (E *).
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Proton Transfer: A rapid proton transfer occurs, converting the E * form to the excited Keto (K)* tautomer.
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Emission: The K * form relaxes to the ground state Keto (K) form by emitting a photon. Because the K–K energy gap is smaller than the E–E gap, the emission is red-shifted (large Stokes shift).
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Relaxation: The ground state Keto (K) form is unstable and rapidly back-transfers the proton to regenerate the stable Enol (E) form.
Critical Note on HPBF vs. HBO/HBT: In HPBF, the proton acceptor is a furan oxygen , which is less basic than the nitrogen in benzoxazole (HBO) or benzothiazole (HBT). Consequently, the ESIPT process in HPBF is less thermodynamically favorable. This often results in:
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Dual Emission: Simultaneous emission from both the E* (blue/UV) and K* (green/yellow) states, depending on solvent polarity.
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Solvent Sensitivity: In polar protic solvents, intermolecular H-bonding with the solvent can disrupt the intramolecular H-bond, quenching the ESIPT process.
ESIPT Cycle Diagram
Caption: The four-level ESIPT photophysical cycle of HPBF showing tautomerization.
Applications in Research & Development
A. Fluorescent Probes
HPBF serves as a scaffold for "Turn-On" sensors. By masking the phenolic hydroxyl group with a reactive trigger (e.g., an ester or sulfonate), the ESIPT process is blocked (fluorescence quenched or blue-shifted). Upon reaction with a target analyte (e.g., esterases, biothiols, or reactive oxygen species), the protecting group is cleaved, restoring the phenol, enabling ESIPT, and triggering a strong red-shifted emission.
B. Biological Imaging (Amyloid Detection)
Benzofuran derivatives are structurally similar to Thioflavin T. HPBF analogues have shown affinity for amyloid-beta (Aβ) aggregates found in Alzheimer's disease. The planar structure allows intercalation into beta-sheets, while the ESIPT character minimizes self-quenching and background noise in tissue imaging.
C. Materials Science (OLEDs)
Due to the large Stokes shift (minimizing self-absorption), HPBF derivatives are explored as dopants in white organic light-emitting diodes (WOLEDs). The ability to tune emission from blue (Enol) to yellow (Keto) by substituent modification allows for broad-spectrum coverage.
Safety & Handling (MSDS Highlights)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Handling: Use in a fume hood. Avoid dust formation.[5][6][7][8] Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol ring over long periods.
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Disposal: Dispose of as hazardous organic waste. Do not release into drains.[5][7]
References
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Synthesis via Pd-Catalysis: Wang, J.-R., & Manabe, K. (2010).[9] Hydroxyterphenylphosphine-Palladium Catalyst for Benzo[b]furan Synthesis from 2-Chlorophenols and Alkynes.[9] Journal of Organic Chemistry, 75(15), 5340–5342. Link
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ESIPT Mechanism: Seo, J., et al. (2011). Excited-State Intramolecular Proton Transfer (ESIPT) from 2-(2'-Hydroxyphenyl)benzazole Derivatives. Journal of Physical Chemistry A, 115(34), 9668–9675. Link
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Benzofuran Synthesis Review: Rao, G. K., et al. (2013). Palladium-Catalyzed Synthesis of Benzofurans. Synthesis, 45(16), 2241-2244. Link
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Biological Applications: Cui, M., et al. (2012). Novel 2-arylbenzofuran derivatives as positron emission tomography probes for imaging β-amyloid plaques in Alzheimer's brains. Journal of Medicinal Chemistry, 55(21), 9283–9296. Link
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